![molecular formula C18H17N3O4S B11768099 Ethyl 2-((2-methyl-5-nitrobenzyl)thio)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B11768099.png)
Ethyl 2-((2-methyl-5-nitrobenzyl)thio)-1H-benzo[d]imidazole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-((2-methyl-5-nitrobenzyl)thio)-1H-benzo[d]imidazole-1-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzimidazole core, which is known for its biological activity, and a nitrobenzyl thioether moiety, which can influence its reactivity and interaction with biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((2-methyl-5-nitrobenzyl)thio)-1H-benzo[d]imidazole-1-carboxylate typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions. The resulting benzimidazole intermediate is then subjected to further functionalization.
The introduction of the nitrobenzyl thioether group can be achieved through a nucleophilic substitution reaction. This involves the reaction of the benzimidazole intermediate with 2-methyl-5-nitrobenzyl chloride in the presence of a suitable base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The final step involves esterification to introduce the ethyl carboxylate group, typically using ethyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-((2-methyl-5-nitrobenzyl)thio)-1H-benzo[d]imidazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The thioether linkage can be oxidized to a sulfoxide or sulfone.
Substitution: The benzimidazole core can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of the corresponding amine derivative.
Reduction: Formation of sulfoxide or sulfone derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to the biological activity of the benzimidazole core.
Medicine: Potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of Ethyl 2-((2-methyl-5-nitrobenzyl)thio)-1H-benzo[d]imidazole-1-carboxylate is not fully understood but is believed to involve interaction with specific molecular targets in biological systems. The benzimidazole core can interact with DNA or proteins, potentially inhibiting their function. The nitrobenzyl thioether group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl benzoate: Similar structure but lacks the thioether linkage.
Metronidazole: A well-known nitroimidazole with antimicrobial activity.
Thiazole derivatives: Compounds with a similar heterocyclic core but different substituents.
Uniqueness
Ethyl 2-((2-methyl-5-nitrobenzyl)thio)-1H-benzo[d]imidazole-1-carboxylate is unique due to the combination of the benzimidazole core and the nitrobenzyl thioether group. This combination may confer distinct biological activity and chemical reactivity, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C18H17N3O4S |
|---|---|
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
ethyl 2-[(2-methyl-5-nitrophenyl)methylsulfanyl]benzimidazole-1-carboxylate |
InChI |
InChI=1S/C18H17N3O4S/c1-3-25-18(22)20-16-7-5-4-6-15(16)19-17(20)26-11-13-10-14(21(23)24)9-8-12(13)2/h4-10H,3,11H2,1-2H3 |
Clave InChI |
OGKRLFNBJDMGJW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1C2=CC=CC=C2N=C1SCC3=C(C=CC(=C3)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


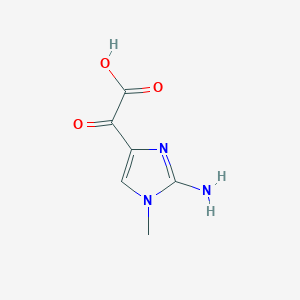
![N-(7-(Hydroxy(p-tolyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide](/img/structure/B11768027.png)

![6-Bromo-3-methoxyisothiazolo[4,3-b]pyridine](/img/structure/B11768047.png)
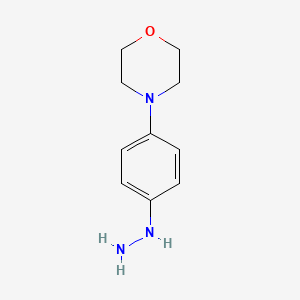
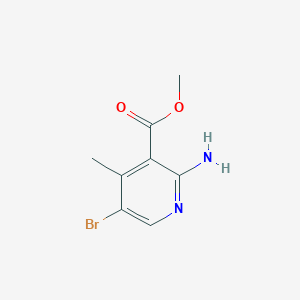
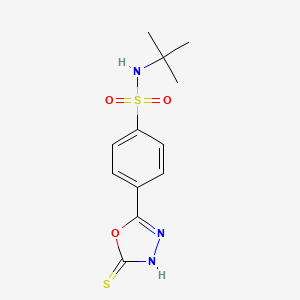

![5-Fluorobenzo[d]isothiazol-3-amine](/img/structure/B11768072.png)
![[(3R,4S)-4-aminopyrrolidin-3-yl]methanol](/img/structure/B11768080.png)
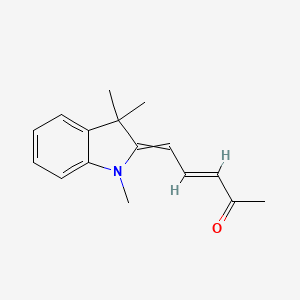


![N-(7-Benzoyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide](/img/structure/B11768105.png)
